molecular formula C11H14BrN3O B2681399 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one CAS No. 1344239-32-2

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Cat. No.: B2681399
CAS No.: 1344239-32-2
M. Wt: 284.157
InChI Key: LNHSDCPLEAEBLN-UHFFFAOYSA-N
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Description

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and an amino group attached to a phenyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one typically involves the following steps:

    Bromination: The starting material, 2-aminophenyl, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Piperazine Formation: The brominated intermediate is then reacted with 1-methylpiperazine under suitable conditions to form the piperazine ring.

    Cyclization: The final step involves cyclization to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-4-chlorophenyl)-1-methylpiperazin-2-one: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Amino-4-fluorophenyl)-1-methylpiperazin-2-one: Contains a fluorine atom instead of bromine.

    4-(2-Amino-4-iodophenyl)-1-methylpiperazin-2-one: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one imparts unique chemical and physical properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

4-(2-amino-4-bromophenyl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSDCPLEAEBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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